molecular formula C12H17N B057493 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine CAS No. 94568-76-0

1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine

Cat. No. B057493
CAS RN: 94568-76-0
M. Wt: 175.27 g/mol
InChI Key: KYWYAWFSWFSPAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the preparation of 2,2,N-trimethyl-N-phenyl-2H-azirin-3-amine, which is achieved by successive treatment of 2,N-dimethyl-N-phenylpropanamide with phosgene, triethylamine, and sodium azide. Subsequent reactions in THF solution with boron trifluoride yield 2-amino-1,3,3-trimethyl-3H-indolium tetrafluoroborate, which reacts with acetic anhydride in pyridine to give a mixture of N-(2,3-dihydro-1,3,3-trimethylindol-2-yliden)acetamide and 2,3-dihydro-1,3,3-trimethylindol-2-one. Hydrolysis converts the acetamide to the indol-2-one derivative, illustrating a novel ring enlargement via amidinium-intermediates (Mekhael et al., 2002).

Molecular Structure Analysis

Molecular structures of the synthesized compounds have been established through X-ray crystal structure determination, providing insights into their three-dimensional arrangement and confirming the molecular configurations of the intermediates and final products involved in the synthesis processes (Mekhael et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine and its derivatives typically demonstrate the versatility and reactivity of the compound under different conditions. Studies have explored reactions with organometallic compounds, indicating selective cleavage and insertion reactions that highlight the compound's ability to participate in complex chemical transformations (Matsuda et al., 1972).

Scientific Research Applications

  • Organometallic Chemistry : Horner et al. (1985) explored cyclic chiral triarylboranes with a strong B←N bond, involving compounds related to 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine. Their research highlights the stability of these compounds against oxygen, water, and alcohols (Horner, Kaps, & Simons, 1985).

  • Forensic Science : Power et al. (2017) identified 1,1,3-trimethyl-3-phenyl-2,3-dihydro-1H-indene as a by-product in amphetamine synthesis from P2P, suggesting its potential use in forensic analysis to differentiate between synthetic routes (Power et al., 2017).

  • Chemical Synthesis : Mekhael et al. (2002) reported on the novel ring enlargement of 2H-Azirine-3-methyl(phenyl)amines via Amidinium-Intermediates, leading to compounds structurally related to 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine (Mekhael et al., 2002).

  • Pharmacology and Medicinal Chemistry : Claudi et al. (1996) synthesized derivatives of 2,3-dihydro-1H-indenes, studying their potential as dopamine receptor ligands, which may involve similar structures to the compound (Claudi et al., 1996).

  • Polymer Science : Ding and Bikson (2002) synthesized polyamides containing the phenylindane group, demonstrating the use of related indene compounds in materials science for gas transport characteristics (Ding & Bikson, 2002).

Safety And Hazards

This compound is classified under GHS07 for safety . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1,1,3-trimethyl-2,3-dihydroinden-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-8-7-12(2,3)9-5-4-6-10(13)11(8)9/h4-6,8H,7,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWYAWFSWFSPAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C1C(=CC=C2)N)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine

CAS RN

94568-76-0
Record name 1,1,3-trimethylindan-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.274.949
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The acetate compound prepared in B (ii) (55 g, GC purity 91%, 0.172 moles) was added over 45 minutes to 98% H2SO4 (50 ml) at 25°-60° C. (exotherm). After stirring for a further 30 minutes at 60° C., water (50 ml) containing acetic acid (10 ml) was cautiously added dropwise and the mixture heated at 100° C. for 3 hours. Petrol (60/80 b.p., 100 ml) was added and the mixture basified to pH 9 with 35% aqueous ammonia (150 ml). Separation of the organic layer, drying (MgSO4) and solvent flash gave the desired product (22.6 g, GC purity 92%, yield 69%). NMR analysis using chiral solvating agent [(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol] showed a 70/30 mixture of enantiomers in favour of the (-)-isomer.
Quantity
0 (± 1) mol
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reactant
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( ii )
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55 g
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reactant
Reaction Step One
Name
Quantity
50 mL
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reactant
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150 mL
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reactant
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[Compound]
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Petrol
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100 mL
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solvent
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10 mL
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solvent
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Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
69%

Synthesis routes and methods II

Procedure details

2.88 parts by weight of the recovered palladium-carbon and 0.64 part, by weight of fresh 5% palladium-carbon (E-type, manufactured by N. E. Chemcat Corporation) were charged into an autoclave reaction vessel, and 104.0 parts by weight of (3R)-1,1,3-trimethyl-4-aminoindane (optical purity of 67.0% ee) and 1.5 parts by weight of toluene were added thereto, thereby obtaining a mixture. The reaction vessel was sealed and the gas in the reaction vessel was replaced with nitrogen. While the mixture was stirred, into the reaction vessel was charged hydrogen until the internal pressure of hydrogen in the reaction vessel reached 0.5 MPa, and the mixture was stirred at an internal temperature of 60° C. After 1 hour, the gas in the reaction vessel was replaced with nitrogen, and the mixture was stirred at an internal temperature of 150° C. and an internal pressure of 0.1 MPa for 14 hours, thereby obtaining a reaction mixture. The obtained reaction mixture was cooled and filtered using Celite. The obtained solid was washed with 150 parts by weight of toluene. The washing liquid recovered after washing and the filtrate obtained by filtration were combined to obtain a solution of 244.6 parts by weight of 1,1,3-trimethyl-4-aminoindane in toluene. The combined 1,1,3-trimethyl-4-aminoindane had an optical purity of 0.11% ee and a recovery rate of 98.5%.
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0 (± 1) mol
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palladium-carbon
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catalyst
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palladium-carbon
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0 (± 1) mol
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catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

Into a reaction vessel were charged 6.00 parts by weight of (3R)-1,1,3-trimethyl-4-aminoindane (optical purity of 96.5% ee) and 1.60 parts by weight of 5% palladium-carbon (STD-type, manufactured by N. E. Chemcat Corporation), thereby obtaining a mixture. The reaction vessel was sealed, the gas in the reaction vessel was replaced with nitrogen, and then the mixture was stirred at 150° C. to obtain a reaction mixture. While stirring the obtained reaction mixture, 1.40 parts by weight of cyclohexene was added dropwise thereto over 5 hours. Thereafter, the reaction mixture was cooled and filtered. The obtained solid was washed with 20 parts by weight of 2-propanol. The washing liquid recovered after washing and the filtrate obtained by filtration were combined. The combined mixture was concentrated under reduced pressure to obtain 5.63 parts by weight of 1,1,3-trimethyl-4-aminoindane. The obtained 1,1,3-trimethyl-4-aminoindane had an optical purity of 0.29% ee and a recovery rate of 93.8%.
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0 (± 1) mol
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palladium-carbon
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine
Reactant of Route 2
1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine
Reactant of Route 3
1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine
Reactant of Route 4
1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine
Reactant of Route 5
1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine
Reactant of Route 6
1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine

Citations

For This Compound
1
Citations
T Adachi, Y Suzuki, T Fujisawa - Journal of Agricultural and Food …, 2021 - ACS Publications
The photodegradation behavior of a new anilide fungicide, inpyrfluxam [3-difluoromethyl-N-[(R)-2,3-dihydro-1,1,3-trimethyl-1H-inden-4-yl]-1-methylpyrazole-4-carboxamide] (1), was …
Number of citations: 2 pubs.acs.org

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